

Technical Deep Dive: Solubility Profile and Process Engineering of 6-Nitropyridine-2-carboxamide

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Compound of Interest

| | |
|----------------|-------------------------------|
| Compound Name: | 6-Nitropyridine-2-carboxamide |
| CAS No.: | 60278-80-0 |
| Cat. No.: | B1612703 |

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Executive Summary & Chemical Identity

6-Nitropyridine-2-carboxamide (CAS 60278-80-0) is a specialized heterocyclic building block used primarily in the synthesis of bioactive pyridine derivatives, including potential anticoccidial agents and enzyme inhibitors.[1] Structurally, it consists of a pyridine ring substituted with a nitro group at the C6 position and a carboxamide group at the C2 position.

The presence of the electron-withdrawing nitro group significantly alters the solubility landscape compared to the parent picolinamide, reducing basicity and increasing lattice energy, which necessitates specific solvent systems for solubilization and recrystallization.

Chemical Identifiers

| Property | Detail |
|-------------------|--|
| Chemical Name | 6-Nitropyridine-2-carboxamide |
| CAS Number | 60278-80-0 |
| Molecular Formula | C ₆ H ₅ N ₃ O ₃ |
| Molecular Weight | 167.12 g/mol |
| Structure | Pyridine ring with -NO ₂ at C6 and -CONH ₂ at C2 |
| Key Precursor | 6-Nitropyridine-2-carboxylic acid (CAS 26893-68-5) |

Physicochemical Basis of Solubility

To design effective purification and reaction protocols, one must understand the intermolecular forces governing the dissolution of this molecule.

Structural Analysis[2]

- H-Bonding Network:** The primary amide (-CONH₂) acts as both a hydrogen bond donor (2 sites) and acceptor (1 site). The nitro group (-NO₂) is a strong H-bond acceptor. This creates a high potential for intermolecular hydrogen bonding, leading to a stable crystal lattice and reduced solubility in non-polar solvents.
- Dipole Moment:** The molecule is highly polar due to the electron-withdrawing nature of both the nitro group and the pyridine nitrogen. This favors solubility in polar aprotic solvents (DMSO, DMF).
- Lipophilicity:** The introduction of the nitro group generally increases lipophilicity slightly compared to a free amine but increases polarity compared to a hydrogen. However, the strong crystal lattice often dominates, making "solubility" a function of breaking these lattice interactions.

Predicted Solubility Parameters

- LogP (Octanol/Water):** Estimated ~ -0.1 to +0.5 (Low lipophilicity, moderate water affinity but limited by lattice energy).

- pKa: The amide nitrogen is non-basic. The pyridine nitrogen is weakly basic, but the 6-nitro group strongly suppresses protonation, making the molecule neutral in most aqueous conditions.

Solubility Profile & Solvent Selection

The following data categorizes solvents based on their efficiency in dissolving **6-Nitropyridine-2-carboxamide** for reaction (high solubility) and purification (temperature-dependent solubility).

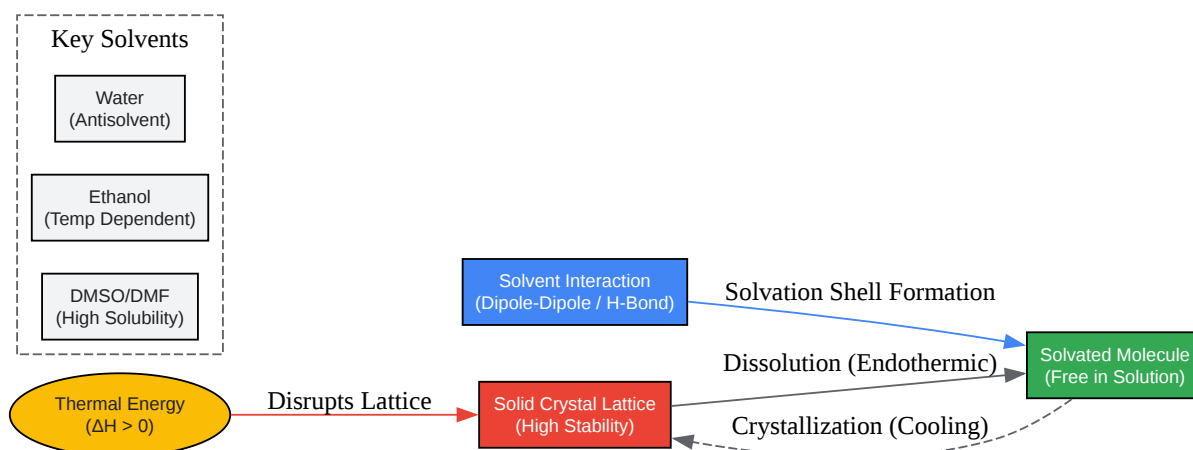
Quantitative Solubility Estimates (Ambient Temperature, 25°C)

Note: Values are derived from process chemistry protocols for analogous nitropyridine carboxamides.

| Solvent Class | Specific Solvent | Solubility Rating | Application |
|---------------|------------------|-----------------------------|--|
| Polar Aprotic | DMSO | High (>100 mg/mL) | Reaction medium; NMR analysis. |
| Polar Aprotic | DMF / DMAc | High (>80 mg/mL) | Peptide coupling reactions; Amidation. |
| Polar Protic | Methanol | Moderate (~10-20 mg/mL) | Solubility increases significantly with heat. |
| Polar Protic | Ethanol | Low-Moderate (<10 mg/mL) | Ideal Recrystallization Solvent (High temp solubility). |
| Chlorinated | Dichloromethane | Moderate (~15-25 mg/mL) | Extraction from aqueous workups. |
| Esters | Ethyl Acetate | Low-Moderate | Used in solvent mixtures for chromatography. |
| Ethers | THF | Moderate | Reaction solvent; often used with precipitating antisolvents. |
| Aqueous | Water | Low (<1 mg/mL) | Antisolvent; used to crash out product from DMSO/DMF. |
| Non-Polar | Hexane / Heptane | Insoluble | Antisolvent for recrystallization. |

Thermodynamic Solubility Cycle

The following diagram illustrates the solubility logic, showing how temperature and solvent polarity overcome the crystal lattice energy.



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Figure 1: Solubility thermodynamics. Heat is required to break the stable nitro-amide lattice, making ethanol an ideal recrystallization solvent due to the steep solubility-temperature gradient.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch (purity affects solubility).

- Preparation: Weigh 100 mg of **6-Nitropyridine-2-carboxamide** into a 4 mL glass vial.
- Solvent Addition: Add 1.0 mL of the target solvent (e.g., Methanol).
- Equilibration: Seal and vortex for 10 minutes at 25°C.
- Visual Check:
 - Clear Solution: Solubility > 100 mg/mL.[2]

- Suspension: Proceed to step 5.
- Saturation: If solid remains, filter the supernatant through a 0.45 μm PTFE syringe filter into a pre-weighed vial.
- Evaporation: Evaporate the solvent under vacuum or nitrogen stream.
- Calculation: Weigh the residue.

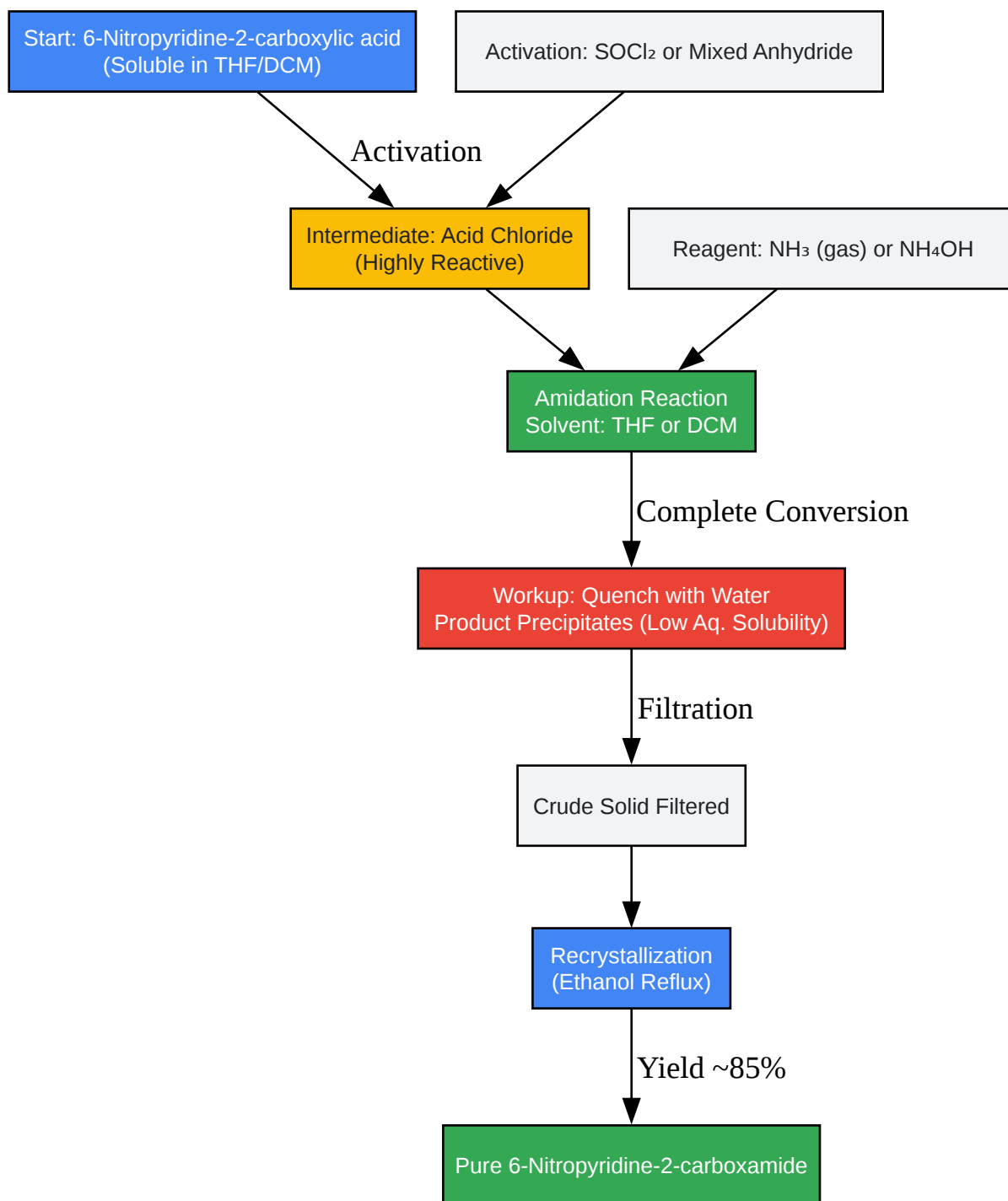
Protocol B: Purification via Recrystallization

This is the standard industry method for purifying nitropyridine carboxamides, leveraging the solubility differential in ethanol.

- Dissolution: Suspend crude **6-Nitropyridine-2-carboxamide** in Ethanol (95%) at a ratio of 10 mL per gram of solid.
- Heating: Heat the mixture to reflux (approx. 78°C). The solid should dissolve completely.
 - Note: If insoluble particles remain, hot filter to remove inorganic salts.
- Cooling: Remove from heat and allow to cool slowly to room temperature (25°C) over 2 hours.
- Crystallization: Place the vessel in an ice bath (0-5°C) for 1 hour to maximize yield.
- Isolation: Filter the pale yellow crystals via vacuum filtration.
- Washing: Wash the filter cake with cold Ethanol (0°C).
- Drying: Dry in a vacuum oven at 45°C for 6 hours.

Process Engineering & Synthesis Workflow

The solubility profile dictates the synthesis and workup strategy. The following workflow describes the conversion of the acid to the amide, highlighting where solubility governs the separation.



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Figure 2: Synthesis and purification workflow. The low water solubility of the amide allows for simple precipitation-based isolation after the reaction.

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